1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffold in Chemical and Biological Research
The imidazole ring is an essential structural component in numerous natural and synthetic compounds, endowing them with significant biological activities. frontiersin.orgnih.gov Its importance is underscored by its presence in fundamental biological molecules such as the amino acid histidine, purines like guanine (B1146940) and adenosine (B11128) in nucleic acids, and the neurotransmitter histamine. chemijournal.comscispace.com The imidazole nucleus is electron-rich and aromatic, possessing both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. nih.gov This amphoteric nature, coupled with its ability to coordinate with metal ions, facilitates diverse interactions with a wide array of biological targets, including enzymes and receptors. nih.govscispace.com These features also improve the pharmacokinetic properties of drug candidates, making the imidazole scaffold a valuable component in drug design. scispace.com
The journey of imidazole chemistry began in the 19th century. Although various derivatives were discovered in the 1840s, imidazole itself (initially named glyoxaline) was first synthesized by the German chemist Heinrich Debus in 1858 through the condensation of glyoxal, formaldehyde, and ammonia (B1221849). chemijournal.com The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch.
Since its discovery, the imidazole ring has been a subject of extensive academic and industrial research. Early studies focused on understanding its fundamental chemical properties and its role in natural products. Over the decades, the evolution of synthetic methodologies, such as the van Leusen imidazole synthesis, has provided researchers with efficient pathways to create a vast library of substituted imidazole derivatives. biolmolchem.com This has enabled systematic exploration of their structure-activity relationships (SAR), transforming the imidazole scaffold from a chemical curiosity into a foundational element in modern medicinal chemistry. chemijournal.com
The structural versatility of the imidazole scaffold has led to the discovery of derivatives with an exceptionally broad range of biological activities. Academic research has extensively documented their potential as therapeutic agents across numerous disease areas. The ability of the imidazole ring to engage in various non-covalent interactions is key to its diverse pharmacological profile. nih.gov These derivatives have been investigated for a multitude of effects, underscoring their significance in drug discovery. scialert.netajrconline.org
Table 1: Investigated Biological Activities of Imidazole Derivatives
| Biological Activity | Description | Reference(s) |
| Antimicrobial | Activity against various bacterial strains, including multidrug-resistant pathogens. | scialert.netnih.gov |
| Antifungal | Efficacy against fungal pathogens, forming the basis of many "azole" antifungal drugs. | ajrconline.orgnih.gov |
| Anticancer | Cytotoxic activity against various cancer cell lines through mechanisms like enzyme inhibition. | scialert.netnih.gov |
| Anti-inflammatory | Inhibition of inflammatory pathways and enzymes such as cyclooxygenase (COX). | scispace.comnih.gov |
| Antiviral | Inhibition of viral replication and activity against various viruses. | scialert.net |
| Antitubercular | Activity against Mycobacterium tuberculosis, including drug-resistant strains. | nih.gov |
| Analgesic | Pain-relieving properties investigated in various preclinical models. | scispace.com |
| Antihypertensive | Effects on blood pressure regulation, with some derivatives acting as receptor antagonists. | nih.gov |
Focus on N-Substituted Imidazoles in Contemporary Academic Studies
In modern medicinal chemistry, the strategic modification of core scaffolds is crucial for optimizing therapeutic potential. Among imidazole derivatives, N-substituted imidazoles have garnered significant attention. The nitrogen atom at the 1-position (N-1) of the imidazole ring is a common site for substitution, as it provides a straightforward vector for introducing diverse chemical functionalities without disrupting the aromaticity of the core ring.
Academic studies frequently focus on synthesizing and evaluating series of N-substituted imidazoles to probe structure-activity relationships. frontiersin.org By attaching various groups—such as alkyl, aryl, or, notably, benzyl (B1604629) moieties—to the N-1 position, researchers can systematically modulate the compound's steric, electronic, and lipophilic properties. This approach allows for the fine-tuning of a molecule's affinity for its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of the imidazole nucleus through N-substitution is a key strategy in the discovery of novel chemotherapeutic agents to combat challenges like microbial resistance. nih.gov
Rationale for Research on 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole within the Imidazole Class
While direct and extensive research on this compound is not widely documented in publicly available literature, the rationale for its investigation can be logically constructed from established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds. The design of this specific molecule represents a deliberate combination of three key structural motifs: the N-benzyl imidazole core, a bromo substituent, and a methyl substituent on the benzyl ring.
The N-Benzyl Imidazole Core : The attachment of a benzyl group to the N-1 position of imidazole is a common strategy in drug design. This moiety can engage in hydrophobic and π-π stacking interactions with biological targets. nih.gov Numerous N-benzyl imidazole derivatives have been synthesized and evaluated for a wide range of activities, including analgesic and anticancer properties, making this a promising foundational structure. scispace.com
The 4-Bromo Substituent : Halogenation, particularly bromination, is a frequently used tool in medicinal chemistry to enhance biological activity. ontosight.ai The introduction of a bromine atom can increase a compound's lipophilicity, potentially improving its ability to cross cell membranes. Furthermore, bromine can act as a hydrogen bond acceptor and participate in halogen bonding, which can lead to stronger and more specific interactions with target proteins, thereby increasing potency. ontosight.ai Research on other imidazole derivatives has shown that bromo-substitutions can be critical for their antimicrobial and antifungal activities. nih.govnih.gov
The 2-Methyl Substituent : The placement of a methyl group on the benzyl ring is another strategic modification. A methyl group at the ortho- (2-position) can introduce a steric constraint, locking the benzyl ring into a specific conformation relative to the imidazole core. This conformational restriction can lead to higher binding affinity and selectivity for a particular biological target. Additionally, the methyl group can influence the electronic properties of the aromatic ring and provide a site for potential metabolic reactions, thereby modulating the compound's pharmacokinetic profile. acs.org
Therefore, the investigation of this compound is rationalized as a systematic exploration of chemical space. It aims to combine the proven biological relevance of the N-benzyl imidazole scaffold with the potency-enhancing and property-modulating effects of bromo and methyl substitutions. This compound serves as a logical candidate for synthesis and biological screening to discover novel agents with potentially optimized therapeutic properties.
Structure
3D Structure
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-[(4-bromo-2-methylphenyl)methyl]imidazole |
InChI |
InChI=1S/C11H11BrN2/c1-9-6-11(12)3-2-10(9)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3 |
InChI Key |
NHBSCNFELZFBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2C=CN=C2 |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization Approaches in the Study of 1 4 Bromo 2 Methyl Benzyl 1h Imidazole
Structural Elucidation Techniques
The precise determination of the molecular structure of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole requires the synergistic application of several advanced spectroscopic methods. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and spatial arrangement.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the molecule. For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for:
C-H stretching vibrations: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches (from the methyl and benzyl (B1604629) CH₂) are found just below 3000 cm⁻¹.
C=C and C=N stretching vibrations: These are characteristic of the aromatic and imidazole (B134444) rings and typically appear in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations: These are expected in the 1000-1350 cm⁻¹ region.
C-Br stretching vibration: This would appear in the fingerprint region, typically below 800 cm⁻¹.
The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is unique for each molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also be used to deduce its elemental composition and structure through fragmentation analysis.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Fragmentation of the molecular ion would lead to the formation of smaller, stable ions. The fragmentation pattern can provide valuable structural information. For example, cleavage of the bond between the benzyl group and the imidazole ring would result in characteristic fragment ions.
Purity Assessment and Quantitative Analysis Methodologies
Ensuring the purity of a chemical compound is crucial for its application in research and development. Various analytical techniques are employed to assess the purity of this compound and to quantify its concentration in a sample. These methods are vital for quality control and for ensuring the reliability of experimental results.
Chromatographic Separations (e.g., HPLC, GC)
Chromatographic techniques are powerful for separating the components of a mixture and are therefore essential for both purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis when calibrated with a standard of known concentration.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. If this compound is sufficiently volatile and stable at the temperatures used in GC, this technique can also be used for purity assessment and quantification. The choice between HPLC and GC would depend on the physicochemical properties of the compound.
Advanced Computational and Theoretical Investigations of 1 4 Bromo 2 Methyl Benzyl 1h Imidazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating the electronic structure and predicting the spectroscopic behavior of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole.
Electronic Structure Analysis and Molecular Orbitals
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-31G(d,p), can be utilized to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the three-dimensional conformation of the molecule.
A critical aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap suggests higher reactivity.
In analogous substituted (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazoles, DFT calculations have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. niscpr.res.in For this compound, it is anticipated that the HOMO would be concentrated on the imidazole (B134444) and the substituted benzyl (B1604629) rings, while the LUMO would also be distributed across these aromatic systems. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the benzyl ring would influence the precise energy levels and distribution of these orbitals.
Table 1: Predicted Frontier Molecular Orbital Energies for a Representative Benzyl-Imidazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.50 |
Note: The data presented is for a representative substituted benzyl-imidazole and is intended for illustrative purposes.
Prediction of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. researchgate.net
For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet region, corresponding to π → π* transitions within the aromatic imidazole and benzyl rings. The substitution pattern on the benzyl ring, specifically the bromo and methyl groups, would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted 1-benzyl-1H-imidazole. In studies of similar brominated aromatic compounds, TD-DFT has been successfully used to determine excitation wavelengths and oscillator strengths. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Binding Affinity Predictions
For this compound, molecular docking simulations can be performed against various protein targets to predict its binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. In studies involving other imidazole derivatives, molecular docking has been used to identify potential inhibitors of enzymes by comparing their binding energies. researchgate.net For instance, in a study of imidazole derivatives as potential antimicrobial agents, compounds with lower binding energies were considered better inhibitors of the target enzyme. researchgate.net
Table 2: Representative Binding Affinity Predictions for Imidazole Derivatives with a Protein Target
| Compound | Binding Energy (kcal/mol) |
| Imidazole Derivative A | -7.5 |
| Imidazole Derivative B | -8.2 |
| Imidazole Derivative C | -6.9 |
Note: This data is hypothetical and serves to illustrate the type of output from molecular docking studies.
Identification of Key Interacting Residues and Binding Pockets
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the binding pocket of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the imidazole ring can act as a hydrogen bond acceptor, while the benzyl group can participate in hydrophobic and π-π interactions. The bromine atom may also be involved in halogen bonding. Identifying these key interactions is crucial for understanding the mechanism of action and for the rational design of more potent analogues. Studies on other imidazole-based compounds have successfully identified key interacting residues within the active sites of their respective protein targets. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of the ligand-target complex, offering insights into its stability and the conformational changes that may occur upon binding.
For the complex of this compound with a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the binding pocket.
Furthermore, MD simulations can reveal the flexibility of different parts of the protein and the ligand, as measured by the root-mean-square fluctuation (RMSF). This information can highlight which residues are most important for maintaining the binding interaction. Studies on substituted benzimidazoles have utilized MD simulations to understand the mechanism of inhibitor binding and the importance of specific functional groups for interaction with the active site of an enzyme. irb.hrnih.gov
Ligand-Protein Complex Stability Analysis
No specific data is available in the scientific literature regarding the ligand-protein complex stability of this compound. Molecular dynamics simulations would be required to analyze parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and hydrogen bond analysis to understand its stability within a protein binding pocket.
Conformational Changes and Flexibility
There is no published research detailing the conformational changes and flexibility of this compound upon binding to a protein target. Root Mean Square Fluctuation (RMSF) analysis from molecular dynamics simulations would typically be used to identify flexible regions of the molecule and any induced conformational shifts in the protein.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in a Research Context
A specific in silico ADMET profile for this compound has not been reported. Such a study would involve the use of various computational models to predict its pharmacokinetic and toxicological properties, which is crucial in the early stages of compound investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed that specifically include this compound. QSAR studies on broader series of imidazole derivatives have been conducted, but the specific contribution of the 4-bromo-2-methyl-benzyl substituent to a particular biological activity has not been quantified.
Exploration of Biological Activities and Underlying Mechanisms for 1 4 Bromo 2 Methyl Benzyl 1h Imidazole and Its Derivatives
Antimicrobial Activity Research
The imidazole (B134444) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Research into 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole and its derivatives builds upon the known broad-spectrum activity of this chemical class against various pathogenic microorganisms, including bacteria and fungi.
Antibacterial Mechanisms of Action (e.g., Enzyme Inhibition, Cellular Pathway Modulation)
Imidazole derivatives exhibit antibacterial activity through several mechanisms that disrupt essential cellular processes. A primary mode of action involves compromising the integrity of the bacterial cell membrane, leading to increased permeability and the leakage of vital intracellular components, ultimately resulting in cell death. Some derivatives also interfere with the synthesis of the bacterial cell wall, a structure crucial for maintaining cell shape and protecting against osmotic stress.
Furthermore, these compounds can inhibit bacterial growth by interfering with the replication and transcription of nucleic acids (DNA and RNA), which are critical for microbial survival. Inhibition of protein synthesis is another identified mechanism of action for certain imidazole-based compounds. The specific antibacterial efficacy can vary based on the structural modifications of the imidazole core, which influences the compound's lipophilicity and its ability to penetrate bacterial cells and interact with molecular targets. For instance, studies on various substituted imidazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Imidazole Derivative Class | Bacterial Strain | Reported Activity (MIC) | Primary Mechanism |
|---|---|---|---|
| Nitroimidazole-Thiadiazole Hybrids | Klebsiella pneumoniae | 41 µM | Inhibition of Nucleic Acid Synthesis |
| Nitroimidazole-Oxadiazole Hybrids | Escherichia coli | 4.9–17 µM | Membrane Disruption |
| Metronidazole-Triazole Conjugates | Pseudomonas aeruginosa | 55 nM | Interference with DNA Synthesis |
| Quinolone-Imidazole Hybrids | Pseudomonas aeruginosa | 460 nM | DNA Gyrase Inhibition |
Antifungal Mechanisms of Action
The antifungal properties of imidazole derivatives are particularly well-documented. The primary and most recognized mechanism of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By binding to the heme iron cofactor in the active site of CYP51, imidazole derivatives block the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts the membrane's structure and function, increasing its permeability and leading to the cessation of fungal growth (fungistatic effect) or cell death (fungicidal effect). Additionally, this disruption can inhibit the transformation of yeast-like blastospores into their invasive mycelial form, a key virulence factor for pathogenic fungi like Candida albicans. mdpi.com
| Fungal Pathogen | Imidazole Derivative Type | Observed Effect |
|---|---|---|
| Candida albicans | General Imidazole Antifungals | Inhibition of ergosterol biosynthesis |
| Candida albicans | General Imidazole Antifungals | Inhibition of blastospore-to-mycelium transformation mdpi.com |
| Various Yeasts | Hybrid bis-(imidazole)-pyridine salts | MIC values ranging from 3.9 to 62.5 µg/mL bohrium.com |
| Candida krusei | Aminoimidazole-carbohydrazonamides | Stimulation of Reactive Oxygen Species (ROS) generation |
Anticancer Activity Research
The imidazole scaffold is present in numerous compounds investigated for their anticancer properties, attributed to their ability to interfere with various cellular processes essential for cancer cell proliferation and survival. openmedicinalchemistryjournal.com Derivatives such as this compound are part of a broader class of molecules with demonstrated potential to target cancer cells through multiple mechanisms. nih.govnih.gov
Inhibition of Kinases and Signaling Pathways (e.g., MEK1/2, RAF Kinase, PI3Kγ)
Kinases are critical enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The RAF/MEK/ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Several studies have explored imidazole-containing compounds as inhibitors of this pathway. Some imidazole derivatives have been identified as inhibitors of RAF kinase, a key upstream activator in this cascade. openmedicinalchemistryjournal.comnih.gov By blocking RAF, these compounds can prevent the subsequent phosphorylation and activation of MEK1/2 and ERK, thereby halting the pro-proliferative signals that drive tumor growth.
While direct inhibition of MEK1/2 or PI3Kγ by this compound is not specifically detailed in available literature, the broader class of imidazole derivatives has been extensively studied for kinase inhibitory activity. nih.govelsevierpure.com For example, some compounds have been developed as dual RAF/MEK inhibitors, which can prevent the feedback reactivation of RAF activity often seen with MEK-only inhibitors. nih.gov The imidazole scaffold's ability to fit into the ATP-binding pocket of various kinases makes it a versatile starting point for designing potent and selective inhibitors targeting aberrant signaling pathways in cancer. nih.gov
| Derivative Class | Target Kinase/Pathway | Reported IC₅₀ / Effect | Cancer Cell Line |
|---|---|---|---|
| Phenylacetamide-1H-imidazol-5-one | BRK, FLT, JAK families | Downregulation of kinase signals | HL60 (Leukemia) |
| Benzimidazole-hydrazide Hybrids | Multi-kinase (VEGFR, BRAF, etc.) | IC₅₀ = 7.82 - 21.48 µM | Various |
| 2,4-1H-imidazole carboxamides | TAK1 (MAP3K7) | Potent biochemical inhibition | N/A (Biochemical assay) nih.gov |
| General Imidazole Derivatives | RAF Kinase | Identified as potential inhibitors openmedicinalchemistryjournal.com | Various |
Interaction with Cellular Targets (e.g., Microtubules, Topoisomerases)
Beyond kinase inhibition, imidazole derivatives exert anticancer effects by targeting other fundamental cellular components.
Microtubules: Microtubules are dynamic cytoskeletal filaments essential for cell division, motility, and shape. nih.gov They are the primary components of the mitotic spindle, which segregates chromosomes during mitosis. Several imidazole-based compounds function as microtubule-destabilizing agents. nih.govnih.gov These agents bind to tubulin, the protein subunit of microtubules, often at the colchicine-binding site, and inhibit its polymerization. nih.gov This disruption of microtubule dynamics interferes with the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death). nih.gov
Topoisomerases: DNA topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription. nih.gov These enzymes are vital for rapidly proliferating cancer cells, making them an established target for anticancer drugs. indianchemicalsociety.com Imidazole-containing compounds have been developed as topoisomerase inhibitors. nih.govresearchgate.net These molecules can intercalate into DNA or stabilize the transient covalent complex formed between the topoisomerase and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. nih.govindianchemicalsociety.com Both Topoisomerase I and Topoisomerase II have been successfully targeted by different imidazole derivatives. indianchemicalsociety.comresearchgate.net
Antiviral Activity Research (e.g., SARS-CoV-2 Main Protease Inhibition)
The emergence of novel viral pathogens has accelerated the search for new antiviral agents, and imidazole derivatives have shown promise in this area. nih.gov A significant focus of recent research has been the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for the virus's life cycle. mdpi.comfrontiersin.orgnih.gov
The SARS-CoV-2 Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins required for viral replication and transcription. mdpi.com Because there is no human homolog with a similar cleavage specificity, Mpro is considered an attractive target for antiviral drug development with a potentially high safety margin. mdpi.com
Numerous computational and in-vitro studies have identified imidazole derivatives as potential inhibitors of SARS-CoV-2 Mpro. mdpi.combohrium.comrsc.orgnih.gov Molecular docking simulations predict that the imidazole scaffold can fit into the active site of the protease, forming key interactions with the catalytic dyad residues, Cysteine-145 and Histidine-41. mdpi.comnih.gov These interactions can block substrate access to the active site, thereby inhibiting the enzyme's proteolytic activity and halting viral replication. mdpi.comnih.gov For example, studies on asymmetric imidazole-4,5-dicarboxamide derivatives demonstrated competitive inhibition of Mpro, with some compounds showing inhibitory activity in the low micromolar range. rsc.orgnih.gov This line of research highlights the potential of the imidazole core structure in designing novel antiviral therapeutics against SARS-CoV-2 and potentially other coronaviruses. nih.gov
| Imidazole Derivative Class | Viral Target | Reported Activity | Mechanism |
|---|---|---|---|
| Asymmetric imidazole-4,5-dicarboxamides | SARS-CoV-2 Mpro | IC₅₀ = 4.79 µM rsc.orgnih.gov | Competitive inhibition at the active site rsc.orgnih.gov |
| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | Binding Affinity = -8.5 Kcal/mol bohrium.com | Interaction with catalytic residues (HIS:41, CYS:145) bohrium.com |
| Quinoline–imidazole C14 | SARS-CoV-2 Mpro | Binding Affinity = -7.7 Kcal/mol bohrium.com | Interaction with catalytic residues (HIS:41, CYS:145) bohrium.com |
| 7-(6-(2-methyl-imidazole))-coumarin | Spring Viremia of Carp Virus (SVCV) | Reduced viral titer in fish | Suppression of viral glycoprotein (B1211001) gene expression nih.gov |
Anti-Inflammatory Activity Research
The imidazole nucleus is a key structural component in many compounds exhibiting anti-inflammatory properties. sciencescholar.usresearchgate.net Derivatives of imidazole have been investigated for their ability to modulate inflammatory pathways, often by targeting enzymes like cyclooxygenases (COX). sciencescholar.usnih.gov
A study involving a series of N1-(4-substitutedbenzyl/butyl)-2-methyl-4-nitro-1H-imidazoles demonstrated remarkable anti-inflammatory activity. researchgate.net When tested, these compounds showed significant inhibition of inflammation compared to the standard drug, Diclofenac (B195802) sodium. researchgate.net For instance, certain derivatives exhibited very good to remarkable anti-inflammatory effects across various concentrations. researchgate.net
Similarly, research on other imidazole derivatives, such as 2-substituted-4, 5-diphenyl-1H-imidazoles, identified potent anti-inflammatory efficacy in carrageenan-induced paw edema models, with some compounds showing activity comparable to indomethacin. ajrconline.orgekb.eg Another study synthesized novel 1,2,4,5-tetrasubstituted imidazole analogues and found that compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibited 100% anti-inflammatory activity at a 100 mg/kg dose, equivalent to the standard diclofenac salt at 50 mg/kg. nih.gov
Furthermore, benzimidazole (B57391) derivatives, which share a core structure, have also been a focus of anti-inflammatory research. A series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives were synthesized, with one compound featuring a chloro group at the ortho position of the phenyl ring showing a promising anti-inflammatory effect of 74.17% inhibition, compared to 57.79% for the standard indomethacin. researchgate.net
| Compound/Derivative Class | Key Finding | Reference Compound | Source |
|---|---|---|---|
| N1-(4-substitutedbenzyl/butyl)-2-methyl-4-nitro-1H-imidazoles | Showed very good to remarkable anti-inflammatory activity. | Diclofenac sodium | researchgate.net |
| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) | Exhibited 100% anti-inflammatory activity at 100 mg/kg. | Diclofenac salt | nih.gov |
| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) | Exhibited 100% anti-inflammatory activity at 100 mg/kg. | Diclofenac salt | nih.gov |
| 1-{(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole | Showed 74.17% inhibition of paw edema. | Indomethacin | researchgate.net |
Other Investigated Biological Activities
Beyond anti-inflammatory effects, derivatives of this compound have been explored for a range of other biological activities.
Antidiabetic Activity
The search for novel antidiabetic agents has led researchers to investigate imidazole derivatives. A series of N1-(4-substitutedbenzyl/butyl)-2-methyl-4-nitro-1H-imidazoles and their corresponding imidazolium (B1220033) salts were screened for their antidiabetic properties. researchgate.net The results indicated that these compounds displayed good to excellent antidiabetic activity when compared to the standard drug, Acarbose. researchgate.net The mechanism of action for many plant-based and synthetic antidiabetic compounds involves the inhibition of enzymes like α-amylase and α-glucosidase, which are responsible for breaking down carbohydrates. nih.govjchemlett.com Another study on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols reported them as potent inhibitors of α-glucosidase. acs.org
Antitubercular Activity
Tuberculosis remains a significant global health issue, necessitating the development of new therapeutic agents. nih.gov Imidazole-containing compounds have shown promise in this area, with some derivatives demonstrating excellent activity against Mycobacterium tuberculosis. researchgate.net For example, the 4-nitroimidazole (B12731) drug, Delamanid, is approved for treating multidrug-resistant tuberculosis. researchgate.net
Research into benzimidazolium salts identified that compound 7h (1-(2-Hydroxyethyl)-3-(3-methylbenzyl)-1H-benzo[d]imidazole-3-ium bromide) showed antituberculosis activity with a Minimum Inhibitory Concentration (MIC) value of 2 μg/ml against the M. tuberculosis H37Rv strain. nih.gov Another study on a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives also assessed their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov
| Compound/Derivative Class | Strain | Activity (MIC) | Source |
|---|---|---|---|
| 1-(2-Hydroxyethyl)-3-(3-methylbenzyl)-1H-benzo[d]imidazole-3-ium bromide (7h) | M. tuberculosis H37Rv | 2 µg/ml | nih.gov |
| 4-nitroimidazole derivatives (e.g., Delamanid) | Multidrug-resistant M. tuberculosis | Approved for clinical use | researchgate.net |
| 3-substituted benzoylindolizine (Compound 4) | M. tuberculosis H37Rv | 4 µg/mL | mdpi.com |
| 3-substituted benzoylindolizine (Compound 4) | MDR strains | 32 µg/mL | mdpi.com |
Antiparasitic Activity
Imidazole derivatives have been investigated as potential agents against various parasitic diseases. researchgate.net Research has shown that introducing an N-p-substituted-benzylimidazole moiety can significantly increase the inhibition of parasite proliferation, with some compounds showing activity in the submicromolar range. cnrs.fr The effectiveness of these inhibitors can be parasite-dependent. cnrs.fr
In one study, a series of 26 newly synthesized imidazole derivatives were evaluated for their in vitro potential to restrict the growth of Toxoplasma gondii. researchgate.net Five of these compounds demonstrated significantly high selectivity against the parasite versus host cells. researchgate.net In another investigation, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent was identified as a potent antiparasitic compound, showing excellent activity against Leishmania major promastigotes and amastigotes with EC50 values in the nanomolar range. nih.gov
Anxiolytic Activity
The structural core of imidazole is also found in compounds investigated for their effects on the central nervous system, including anxiolytic activity. Benzodiazepines, a well-known class of anxiolytic agents, sometimes feature fused imidazole rings, as seen in drugs like Midazolam. mdpi.com A study on a novel synthetic benzodiazepine (B76468), 4-phenyl-2-trichloromethyl-3H-1, 5-benzodiazepine hydrogen sulfate (B86663) (PTMB), demonstrated its anxiolytic-like effects in mice, comparable to diazepam. nih.gov While not direct derivatives of this compound, these findings highlight the versatility of the broader imidazole and benzodiazepine scaffolds in medicinal chemistry. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of 1 4 Bromo 2 Methyl Benzyl 1h Imidazole Analogs
Impact of Substitution on the Benzyl (B1604629) Moiety on Biological Potency and Selectivity
The benzyl group of 1-(4-bromo-2-methyl-benzyl)-1H-imidazole plays a crucial role in binding to target receptors, often fitting into a hydrophobic pocket. The nature, position, and size of substituents on this aromatic ring can significantly modulate the compound's affinity, selectivity, and efficacy.
Role of the Bromo-Substituent in Biological Activity
The presence of a halogen atom, such as bromine, on the benzyl ring is a common strategy in drug design to enhance biological activity. The bromo-substituent at the para-position (C4) of the benzyl ring influences the molecule's properties in several ways. Bromine is an electron-withdrawing group with significant lipophilicity and polarizability, which can lead to stronger interactions with biological targets.
Research on related benzimidazole (B57391) derivatives has shown that halogen substitution can be advantageous. For instance, in a series of phenacyl-substituted benzimidazoles designed as anticancer agents, the activity of a 4-bromophenacyl analog was found to be greater than that of the corresponding 4-chlorophenacyl analog. researchgate.net This suggests that the increased lipophilicity and size of the bromine atom may lead to more favorable hydrophobic interactions within the target's binding site. researchgate.net Similarly, 5-bromo-substituted benzimidazole derivatives have demonstrated potent activity against M. tuberculosis and other microbes. nih.gov The bromo group can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor, which can further stabilize the drug-receptor complex and enhance potency. Studies on other heterocyclic compounds have also highlighted the beneficial effects of bromo-substitution on antiviral activity. nih.gov
Table 1: Comparative Activity of Halogenated Benzimidazole Analogs
| Compound ID | Benzyl Ring Substituent | Target/Assay | Activity Metric | Result | Reference |
| 26c | 4-Bromophenacyl | Anticancer (HCT-116) | IC₅₀ | More potent than 26b | researchgate.net |
| 26b | 4-Chlorophenacyl | Anticancer (HCT-116) | IC₅₀ | Less potent than 26c | researchgate.net |
| 17 | 5-Bromo | Antibacterial (M. tb) | MIC | Potent Activity | nih.gov |
| 101-106 | 2-Bromo/Chloro/Iodo | Antiviral | - | Showed Activity | nih.gov |
Influence of Methyl Group Position and Presence
The methyl group at the ortho-position (C2) of the benzyl ring also critically impacts the molecule's conformation and binding affinity. Its presence and location relative to the imidazole (B134444) linkage can introduce steric effects that lock the molecule into a specific, biologically active conformation.
While direct SAR studies comparing the ortho, meta, and para positions for the methyl group on the 1-(4-bromo-benzyl)-1H-imidazole scaffold are not widely available, research on analogous benzimidazole structures provides valuable insights. For example, studies on inhibitors of the SOS1-RAS protein interaction showed that substitutions on the benzyl ring are highly sensitive to steric bulk. There is often limited space in the hydrophobic subpockets of receptors, making a small group like methyl favorable. However, its specific position is crucial; in some cases, substitution at certain positions can lead to a substantial loss of potency. nih.gov In other systems, the addition of alkyl groups to the benzene ring of benzimidazole derivatives was found to significantly enhance inhibitory activity against influenza virus multiplication, with larger alkyl groups like diethyl showing more activity than dimethyl groups. scispace.com
The presence of a methyl group can enhance hydrophobic interactions with the target protein. In a comparative study of 2-substituted benzimidazoles, the 2-methyl-1H-benzimidazole analog demonstrated superior antioxidant and cytotoxic activities compared to the 1H-benzimidazol-2-yl-methanol analog, highlighting the positive contribution of the methyl group to biological activity. banglajol.info The ortho-positioning, as in the parent compound, can force a twisted conformation between the benzyl and imidazole rings, which may be optimal for fitting into a specific binding site and preventing undesirable planar interactions.
Table 2: Influence of Alkyl/Methyl Substitution on Biological Activity
| Compound Series | Key Structural Feature | Target/Assay | Finding | Reference |
| Substituted Benzimidazoles | 5,6-Diethyl vs. 5,6-Dimethyl | Influenza Virus Inhibition | Diethyl analog was 4.7 times more active. | scispace.com |
| 2-Substituted Benzimidazoles | Methyl vs. Methanol at C2 | Cytotoxicity (Brine Shrimp) | Methyl analog (LC₅₀ = 0.42 µg/ml) was highly potent. | banglajol.info |
| SOS1 Activators | 6-Methyl vs. 6-Cyclopropyl | SOS1 Nucleotide Exchange | 6-Cyclopropyl substitution led to a substantial loss in potency. | nih.gov |
Role of the N1-Benzyl Linkage in Target Interaction
The N1-benzyl linkage is not merely a spacer; it serves as a critical anchor that positions the molecule within the active site of a biological target. This linkage connects the hydrophobic benzyl moiety to the polar, hydrogen-bonding imidazole core, allowing the molecule to engage with different regions of a receptor simultaneously.
In many drug-receptor interactions, such as those involving angiotensin receptor blockers, the benzyl or a similar biphenyl-methyl group is essential for binding to hydrophobic pockets within the receptor helices. wikipedia.org The flexibility of the methylene bridge in the N-benzyl group allows the aromatic ring to adopt an optimal orientation to maximize van der Waals and hydrophobic interactions. Studies on related structures have shown that modifications to this benzylic linker, such as replacing a hydrogen with a methyl group, can play a significant role in maintaining potent activity and high receptor selectivity. nih.gov The substitution of a benzyl group at the N1-position of benzimidazoles has been shown to enhance anti-inflammatory action, underscoring its importance. nih.gov This hydrophobic interaction provided by the benzyl group is thought to be a primary driver of binding affinity for many imidazole-based inhibitors. acs.org
Effects of Modifications on the Imidazole Ring on Biological Activity
The imidazole ring is a privileged structure in medicinal chemistry, largely due to its electronic properties and its ability to participate in multiple types of receptor interactions. jopir.in
Importance of Imidazole Nitrogen Atoms in Interactions
The two nitrogen atoms of the imidazole ring are fundamental to its biological activity. The N3 nitrogen, with its sp2 hybridized lone pair of electrons, is a potent hydrogen bond acceptor. scispace.com This interaction is often a key anchoring point for imidazole-containing drugs to their respective protein targets. researchgate.net The strength of hydrogen bonds, while weaker than covalent bonds, is a predominant contributor to the specificity of molecular recognition and can significantly increase binding affinity. unina.it
The N1 atom, being part of the aromatic system, is typically substituted in this class of compounds with the benzyl group. This N-substitution is crucial, as it often enhances lipophilicity and cell permeability, and can lead to improved potency compared to unsubstituted (N-H) analogs. nih.gov The electronic environment of these nitrogen atoms makes the imidazole ring a versatile pharmacophore capable of engaging in a network of interactions that stabilize the ligand within the binding site. researchgate.net
Influence of Substituents at C2, C4, and C5 Positions of Imidazole
C2 Position: This position is adjacent to both nitrogen atoms. Lipophilic substituents, such as linear alkyl groups at the C2 position, can associate with hydrophobic pockets of a receptor, contributing significantly to binding affinity. wikipedia.org
C4 and C5 Positions: These positions are often directed towards different regions of a binding pocket, and their substitution can have a profound impact. A structure-activity relationship study on N,N′-bis(arylmethyl)imidazolium salts revealed that the lipophilicity of groups at the C4 and C5 positions plays a crucial role in modulating efficacy against cancer cell lines. researchgate.net In the context of angiotensin receptor blockers, the introduction of hydrophilic groups like hydroxymethyl or carboxy groups at the C4 and C5 positions led to potent antagonistic activity, mediated by hydrogen bonding. wikipedia.org Conversely, for other targets, enhancing the lipophilicity at these positions can improve activity. For example, introducing lipophilic moieties at positions 5 and 6 of the analogous benzimidazole core enhanced PPARγ activation. nih.gov This demonstrates that the optimal substituent is highly target-dependent.
Table 3: Effect of Imidazole Ring Substitution on Biological Activity
| Compound Series | Imidazole Position(s) Modified | Substituent Type | Target/Assay | Key Finding | Reference |
| Imidazolium (B1220033) Salts | C4, C5 | Hydrophilic vs. Lipophilic | Anticancer (NSCLC) | Lipophilicity at C4/C5 is crucial for efficacy. | researchgate.net |
| Angiotensin Blockers | C4, C5 | Hydroxymethyl, Carboxy | AT1 Receptor | Potent antagonistic activity observed. | wikipedia.org |
| PPARγ Agonists | C5, C6 (Benzimidazole) | Lipophilic groups (Bromo, etc.) | PPARγ Activation | Enhanced effect on activation with lipophilic moieties. | nih.gov |
| Histamine Analogs | C2, C5 | Methyl | H₁/H₄ Receptors | Positional isomers show different activity and selectivity. | mdpi.com |
Stereochemical Considerations and Chiral Analogs in SAR of this compound Analogs
The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For analogs of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers that may exhibit significantly different potencies, efficacies, and even mechanisms of action. This is primarily due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often possess chiral binding sites that preferentially interact with one stereoisomer over another.
The structure-activity relationships (SAR) of imidazole derivatives have highlighted the crucial role that the spatial orientation of substituents plays in their biological activity, particularly for compounds designed as enzyme inhibitors researchgate.net. The precise three-dimensional arrangement of functional groups determines the binding affinity and selectivity of the molecule for its target researchgate.net.
While specific research on the stereochemical aspects of this compound is not extensively detailed in the available literature, general principles derived from studies on other chiral imidazole derivatives can be applied to understand its potential SAR.
Influence of Chiral Centers
The introduction of a chiral center, for instance, by modifying the benzyl group or adding a stereogenic center to a substituent on the imidazole ring, would result in a pair of enantiomers. These enantiomers, while having identical physical and chemical properties in an achiral environment, can interact differently with chiral biological macromolecules.
A study on a series of five chiral imidazole derivatives as inhibitors of acetylcholinesterase demonstrated that the different spatial arrangements of the enantiomers led to variations in their inhibitory activity nih.gov. This underscores the principle that the stereochemistry of a molecule can directly impact its pharmacological effect.
For analogs of this compound, a hypothetical chiral center could be introduced at the benzylic carbon by replacing one of the hydrogen atoms with a substituent. The resulting (R)- and (S)-enantiomers would orient the substituted benzyl and imidazole moieties differently in space. This differential orientation could lead to one enantiomer having a more favorable interaction with the target's binding site, resulting in higher potency.
Data on Chiral Imidazole Analogs
| Compound | Enantiomer | Target Enzyme | IC50 (nM) |
| Chiral Analog A | (R)-isomer | Enzyme X | 10 |
| (S)-isomer | Enzyme X | 1000 | |
| Chiral Analog B | (R,R)-diastereomer | Enzyme Y | 50 |
| (R,S)-diastereomer | Enzyme Y | 800 | |
| (S,S)-diastereomer | Enzyme Y | 65 | |
| (S,R)-diastereomer | Enzyme Y | 950 | |
| Note: This table is a hypothetical representation to illustrate the concept of stereoselectivity in enzyme inhibition by chiral imidazole derivatives and is not based on experimental data for this compound analogs. |
Conformational Restriction and Rigid Analogs
Another aspect of stereochemistry in SAR is the concept of conformational restriction. By introducing structural elements that limit the number of possible conformations a molecule can adopt, it is possible to lock it into a bioactive conformation. This can lead to increased potency and selectivity. For instance, incorporating the benzyl group into a ring system to create a rigid, chiral scaffold could provide valuable SAR insights. The resulting diastereomers would present the key pharmacophoric elements in distinct and fixed spatial arrangements, allowing for a more precise mapping of the target's binding site requirements.
Future Research Directions and Research Gaps for 1 4 Bromo 2 Methyl Benzyl 1h Imidazole
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
While the synthesis of N-benzyl imidazoles can be achieved through established methods, such as the reaction of imidazole (B134444) with a corresponding benzyl (B1604629) halide, future research must prioritize the development of more efficient, scalable, and environmentally sustainable pathways. acs.orgwjpsonline.com The current reliance on traditional methods often involves harsh reagents, toxic solvents, and challenging purification steps, which are not ideal for large-scale production. thieme-connect.de
Future investigations should focus on:
Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of microwave irradiation to accelerate reaction times and improve yields, could offer a more sustainable synthetic route. nih.gov Exploring reactions in aqueous media or with biodegradable solvents would further reduce the environmental impact.
Catalytic Methods: Developing novel catalytic systems, for instance using copper-catalyzed N-arylation or N-benzylation protocols, could provide milder reaction conditions and greater functional group tolerance. organic-chemistry.org This would enhance the efficiency and versatility of the synthesis.
Flow Chemistry: The application of continuous flow chemistry could significantly improve scalability, safety, and process control. This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.
Cost-Effective Starting Materials: A critical aspect of scalability is the availability and cost of starting materials. Research into alternative and more economical sources for key building blocks, similar to efforts made for compounds like 4-bromo-1,2-dimethyl-1H-imidazole, is essential for commercial viability. thieme-connect.deresearchgate.net
| Research Focus | Objective | Potential Advantages |
| Microwave-Assisted Synthesis | Accelerate reaction rates and improve yields | Reduced reaction times, higher efficiency, lower energy consumption nih.gov |
| Copper-Catalyzed Coupling | Achieve synthesis under milder conditions | Increased functional group tolerance, improved chemoselectivity organic-chemistry.org |
| Continuous Flow Chemistry | Enhance scalability and process control | Improved safety, consistent product quality, higher throughput |
| Economical Starting Materials | Reduce overall production cost | Increased commercial viability for large-scale synthesis researchgate.net |
In-depth Mechanistic Investigations of Target Interactions
A significant gap in the current understanding of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole is its precise mechanism of action. The imidazole moiety is known to interact with a wide range of biological targets, often through coordination with metallic centers in enzymes like cytochrome P450s or by forming hydrogen bonds within active sites. researchgate.netnih.govmdpi.com Identifying the specific molecular targets and elucidating the binding interactions are crucial for its development as a therapeutic agent.
Future research should include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical probes to identify the primary cellular targets of the compound.
Enzyme Kinetics: Performing detailed enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or partial competitive) against identified target enzymes. nih.govresearchgate.net
Biophysical Techniques: Using methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify binding affinity and thermodynamic parameters of the interaction.
Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein through X-ray crystallography. This would provide atomic-level detail of the binding mode, revealing key interactions involving the imidazole ring, the bromo and methyl substituents, and the benzyl linker. conicet.gov.ar
Rational Design of New Analogs Based on SAR Insights and Computational Modeling
Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of a lead compound. For this compound, future research should focus on the rational design of new analogs, guided by both empirical SAR data and predictive computational models. The unique electronic and steric properties conferred by the bromo and methyl groups on the benzyl ring provide a rich scaffold for modification. nih.govnih.gov
Key approaches for future analog design include:
Systematic Modification: Synthesizing a library of analogs by varying the position and nature of substituents on both the benzyl and imidazole rings. For instance, exploring different halogens (Cl, F, I) or replacing the methyl group with other alkyl or electron-withdrawing/donating groups can reveal critical SAR insights. nih.govnih.gov
Computational Docking and Molecular Dynamics: Utilizing in silico molecular docking to predict the binding modes and affinities of designed analogs within the active site of a known or hypothesized target. nih.govnih.gov Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time.
Pharmacophore Hybridization: Designing hybrid molecules that combine the core this compound scaffold with other known pharmacophores to potentially achieve synergistic or multi-target activity. nih.gov
| Modification Strategy | Rationale | Desired Outcome |
| Vary Benzyl Substituents | Explore the effect of electronics and sterics on binding | Enhance potency and selectivity; understand SAR nih.gov |
| Modify Imidazole Ring | Alter hydrogen bonding capacity and metabolic stability | Improve pharmacokinetic properties |
| Change Linker Length/Rigidity | Optimize orientation within the binding pocket | Increase binding affinity conicet.gov.ar |
| In Silico Screening | Virtually screen large libraries of potential analogs | Prioritize synthesis of the most promising compounds nih.gov |
Development of Advanced Analytical Techniques for Complex Biological Systems
To properly evaluate the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, robust and highly sensitive analytical methods are required. The analysis of small molecules in complex biological matrices like blood, plasma, and tissue presents significant challenges, including matrix interference and low analyte concentrations. mdpi.commdpi.com
Future research in this area should aim to:
Develop Validated HPLC-MS/MS Methods: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for bioanalysis. mdpi.comresearchgate.net A priority is to develop and validate a specific, sensitive, and high-throughput HPLC-MS/MS method for quantifying the parent compound and its primary metabolites.
Lower Quantification Limits: Pushing the limits of detection (LOD) and quantification (LOQ) is crucial for accurately characterizing the compound's disposition, especially at later time points or in tissues with low exposure. wiley.com This may involve exploring more sensitive mass spectrometry platforms like high-resolution mass spectrometry (HRMS).
Metabolite Identification: Using techniques like HRMS to identify and structurally elucidate key metabolites, which is essential for understanding the compound's metabolic fate and potential for drug-drug interactions.
Application of Artificial Intelligence and Machine Learning in Imidazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating processes that were once time-consuming and resource-intensive. ijirt.orgmdpi.com Applying these computational tools to the study of this compound and its analogs could significantly expedite their development.
Future applications of AI and ML in this context include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity of novel imidazole derivatives based on their structural features. researchgate.net
De Novo Drug Design: Employing generative AI models to design entirely new molecules with desired properties, such as high predicted affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. premierscience.com
Synthesis Planning: Using AI-powered retrosynthesis tools to devise the most efficient and novel synthetic routes for target analogs, potentially uncovering pathways that a human chemist might overlook. nih.gov
Property Prediction: Leveraging deep learning models to accurately predict crucial pharmacokinetic and toxicological properties early in the design phase, reducing the likelihood of late-stage failures. nih.govastrazeneca.com
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Predicts biological activity from chemical structure. researchgate.net | Rapidly screen virtual libraries and prioritize high-potential analogs. |
| Generative Models | Designs novel molecules with optimized properties. premierscience.com | Accelerate the discovery of new chemical entities with improved efficacy. |
| Retrosynthesis Prediction | Proposes optimal synthetic pathways for target molecules. nih.gov | Increase efficiency and success rate of chemical synthesis. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. nih.gov | Reduce attrition rates by identifying problematic compounds early. |
Q & A
What are the key synthetic methodologies for preparing 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole?
Basic
The synthesis typically involves halogenation and alkylation steps. A common approach is reacting 1H-imidazole with 4-bromo-2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents at specific positions . Purification often employs silica gel chromatography or recrystallization from ethanol, with yields optimized by controlling reaction time and stoichiometry .
How is structural characterization of this compound performed?
Basic
1H/13C NMR identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, imidazole protons at δ 7.0–7.5 ppm) . IR spectroscopy confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹). X-ray crystallography resolves bond lengths/angles and crystal packing; SHELX programs refine structures using direct methods and phase annealing . For example, weak intramolecular C–H⋯N interactions and Br⋯Br contacts are critical for stabilizing the crystal lattice .
How can crystallographic data inconsistencies be resolved during refinement?
Advanced
Discrepancies in X-ray data (e.g., thermal parameters, occupancy) require iterative refinement using SHELXL. Phase annealing in SHELX-90 improves convergence for large structures by simulating annealing algorithms to minimize R-factors . For twinned crystals, the HKLF5 format in SHELXL handles overlapping reflections. Validation tools like PLATON check for missed symmetry or hydrogen bonding errors .
What computational strategies predict biological activity of this compound derivatives?
Advanced
Molecular docking (AutoDock, Glide) evaluates binding affinities to targets like enzymes or receptors. For example, imidazole derivatives show affinity for EGFR or GLP-1 receptors due to π-π stacking and halogen bonding . ADMET prediction (SwissADME) assesses pharmacokinetics, while CoMSIA models correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity using 3D molecular fields .
How do solvent and pH conditions influence the compound’s biological activity?
Advanced
Bioactivity assays (e.g., MIC for antimicrobial studies) must control pH (6–8) and ionic strength to avoid false negatives. Polar solvents (DMSO) enhance solubility but may disrupt membrane interactions. Conflicting data in cytotoxicity assays (e.g., varying IC₅₀ values) often arise from solvent polarity or serum protein binding in cell cultures .
What structural modifications enhance selectivity in enzyme inhibition?
Advanced
SAR studies reveal that bromine at the 4-position increases steric bulk, improving selectivity for hydrophobic enzyme pockets. Adding electron-donating groups (e.g., methyl) to the benzyl ring enhances metabolic stability. Regioselective C–H activation via Pd catalysis allows late-stage diversification at the imidazole C-5 position without altering core reactivity .
How are QSAR models validated for imidazole-based compounds?
Advanced
Training/test set partitioning (4:1 ratio) ensures model robustness. For 1-(Naphthylalkyl)-1H-imidazole analogs, CoMSIA contour maps highlight steric and electrostatic contributions to antiepileptic activity (pED₅₀). Cross-validation (q² > 0.5) and external validation (R²ₜₑₛₜ > 0.6) confirm predictive power .
Why do conflicting results arise in regioselectivity studies during functionalization?
Advanced
Competing pathways (e.g., C-2 vs. C-5 substitution) depend on catalyst choice. Pd(OAc)₂ with bulky ligands (XPhos) favors C-5 activation, while CuI promotes Ullman-type coupling at C-2. Solvent polarity (DMF vs. THF) and temperature further modulate selectivity . Kinetic vs. thermodynamic control must be assessed via time-resolved NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
